molecular formula C18H12BrFN2O2 B14356810 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide CAS No. 90449-55-1

3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide

Cat. No.: B14356810
CAS No.: 90449-55-1
M. Wt: 387.2 g/mol
InChI Key: JCTUQMXBRAKIMD-UHFFFAOYSA-N
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Description

3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a bromopyridinyl group, a fluorophenyl group, and a benzamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromopyridinyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzamides.

Scientific Research Applications

3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets. The bromopyridinyl and fluorophenyl groups can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(6-Bromopyridin-2-yl)oxy]-N-(2-fluorophenyl)benzamide is unique due to the presence of both bromopyridinyl and fluorophenyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry.

Properties

CAS No.

90449-55-1

Molecular Formula

C18H12BrFN2O2

Molecular Weight

387.2 g/mol

IUPAC Name

3-(6-bromopyridin-2-yl)oxy-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C18H12BrFN2O2/c19-16-9-4-10-17(22-16)24-13-6-3-5-12(11-13)18(23)21-15-8-2-1-7-14(15)20/h1-11H,(H,21,23)

InChI Key

JCTUQMXBRAKIMD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=CC=C2)OC3=NC(=CC=C3)Br)F

Origin of Product

United States

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